3-Cyclohexene-1-methanethiol, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanethiol, 1,3-dimethyl- is an organic compound with the molecular formula C10H18S. It is a derivative of cyclohexene, featuring a thiol group (-SH) attached to the methylene carbon and two methyl groups at the 1 and 3 positions of the cyclohexene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
The synthesis of 3-Cyclohexene-1-methanethiol, 1,3-dimethyl- can be achieved through several methods:
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
Pinene Derivative: Another method involves the use of pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Chemical Reactions Analysis
3-Cyclohexene-1-methanethiol, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexene-1-methanethiol, 1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying thiol-disulfide exchange reactions and redox biology.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-methanethiol, 1,3-dimethyl- exerts its effects involves the reactivity of the thiol group. Thiol groups are known to participate in redox reactions, forming disulfides or undergoing oxidation to sulfonic acids. The molecular targets and pathways involved include interactions with proteins and enzymes that contain cysteine residues, leading to the formation of disulfide bonds or other modifications.
Comparison with Similar Compounds
3-Cyclohexene-1-methanethiol, 1,3-dimethyl- can be compared with other similar compounds, such as:
1-p-menthene-8-thiol: Similar in structure but with different substitution patterns.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Another cyclohexane derivative with different functional groups.
3,3-Dimethyl-1-cyclohexen-1-ol: A compound with a hydroxyl group instead of a thiol group.
The uniqueness of 3-Cyclohexene-1-methanethiol, 1,3-dimethyl- lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and applications.
Properties
CAS No. |
61860-24-0 |
---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
(1,3-dimethylcyclohex-3-en-1-yl)methanethiol |
InChI |
InChI=1S/C9H16S/c1-8-4-3-5-9(2,6-8)7-10/h4,10H,3,5-7H2,1-2H3 |
InChI Key |
MQCHQVSOPFJLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.